

# An In-depth Technical Guide to iP300w: A Novel p300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**iP300w** is a potent and selective spirocyclic inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **iP300w**. It details the compound's mechanism of action, particularly its role in reversing DUX4-mediated cellular toxicity and its therapeutic potential in conditions such as Facioscapulohumeral Muscular Dystrophy (FSHD) and CIC-DUX4 sarcoma.[1][4] Experimental protocols and key quantitative data are presented to support further research and development of this promising therapeutic agent.

## **Chemical Structure and Physicochemical Properties**

**iP300w**, also known as CP-C27, is a complex heterocyclic molecule with the chemical formula C29H27F5N6O4. Its structure features a spiroimidazolidine-2,4-dione core and a fluorinated stereogenic center, which distinguish it from the related compound A-485. The systematic IUPAC name for **iP300w** is 2-((3'R,4S)-3'-fluoro-5'-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide.

A summary of the key physicochemical and identification properties of **iP300w** is provided in Table 1.



| Property          | Value                     | Reference(s) |
|-------------------|---------------------------|--------------|
| Molecular Formula | C29H27F5N6O4              |              |
| Molecular Weight  | 618.57 g/mol              | -            |
| CAS Number        | 1889284-33-6              | <del>-</del> |
| Appearance        | Solid powder              | <del>-</del> |
| Purity            | >98% (HPLC)               | <del>-</del> |
| Solubility        | Soluble to 100 mM in DMSO | <del>-</del> |
| Storage           | Store at -20°C            | <del>-</del> |

## **Mechanism of Action and Biological Activity**

**iP300w** is a highly potent inhibitor of the histone acetyltransferase activity of p300 and CBP. These enzymes play a crucial role in chromatin remodeling and gene expression by catalyzing the transfer of acetyl groups to lysine residues of histone and non-histone proteins.

The primary mechanism of action of **iP300w** involves the direct inhibition of the catalytic HAT domain of p300/CBP. This inhibition leads to a reduction in histone acetylation, particularly H3K9 and H3K27 acetylation.

### **Inhibition of DUX4-Mediated Toxicity**

The transcription factor DUX4 is aberrantly expressed in Facioscapulohumeral Muscular Dystrophy (FSHD), where it drives cellular toxicity. DUX4 interacts with p300/CBP to mediate its pathogenic effects. **iP300w** has been shown to effectively counteract DUX4-mediated cytotoxicity by inhibiting the p300/CBP-DUX4 interaction. This leads to a reversal of the global histone H3 hyperacetylation induced by DUX4 and a suppression of DUX4 target gene expression.

The signaling pathway illustrating the role of **iP300w** in mitigating DUX4-mediated toxicity is depicted below.





Click to download full resolution via product page

Caption: DUX4-mediated signaling and the inhibitory action of iP300w.

## **Activity in CIC-DUX4 Sarcoma**

**iP300w** has also demonstrated significant therapeutic potential in CIC-DUX4 sarcomas (CDS), a type of undifferentiated small round cell sarcoma. In this cancer, a chromosomal translocation results in a CIC-DUX4 fusion protein that drives tumorigenesis by activating target genes through its interaction with p300/CBP. **iP300w** effectively suppresses the transcriptional activity of CIC-DUX4, reverses the associated histone acetylation, and induces cell cycle arrest, ultimately preventing the growth of CDS tumors in preclinical models.

## **Quantitative Biological Data**

The potency of **iP300w** has been quantified in various assays. A summary of the key inhibitory concentrations is presented in Table 2.

| Assay                                               | Value      | Reference(s) |
|-----------------------------------------------------|------------|--------------|
| p300 IC50                                           | 19 nM      |              |
| p300-mediated H3K9<br>acetylation IC50 (HTRF assay) | 33 nM      |              |
| H3K27Ac EC50                                        | 5 nM       | -            |
| CIC::DUX4 Sarcoma Cell<br>Lines IC50                | 152–221 nM | _            |

## **Experimental Protocols**



Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of **iP300w**.

## **Cell Viability Assay (ATP Assay)**

This assay is used to assess the effect of iP300w on DUX4-induced cytotoxicity.

- · Cell Line: LHCN-iDUX4 myoblasts.
- Induction: DUX4 expression is induced with doxycycline (dox).
- Treatment: Cells are treated with serial dilutions of iP300w.
- Assay: Cell viability is measured after a specified time (e.g., 48 hours) using an adenosine triphosphate (ATP)-based assay, which quantifies the metabolic activity of viable cells.

The general workflow for this experiment is illustrated below.





Click to download full resolution via product page

Caption: Workflow for the cell viability (ATP) assay.

## Western Blot for DUX4 and RT-qPCR for DUX4 Target Genes

These techniques are employed to evaluate the effect of **iP300w** on DUX4 protein levels and the expression of its target genes.

- Cell Line: LHCN-iDUX4 cells.
- Induction and Treatment: Cells are pulse-induced with doxycycline and then treated with iP300w.
- Sample Collection: Protein and RNA samples are harvested at various time points.
- Western Blot: DUX4 protein levels are assessed by separating protein lysates via SDS-PAGE, transferring to a membrane, and probing with a DUX4-specific antibody.
- RT-qPCR: The expression levels of DUX4 target genes are quantified by reverse transcribing RNA to cDNA, followed by quantitative PCR using gene-specific primers.

## In Vivo Xenograft Tumor Model

To assess the anti-tumor efficacy of **iP300w** in vivo, a mouse xenograft model of CIC-DUX4 sarcoma is utilized.

- Cell Line: CIC-DUX4 sarcoma cells (e.g., NCC-CDS-X1).
- Implantation: Cells are subcutaneously injected into immunodeficient mice.
- Treatment: Once tumors are palpable, mice are treated with iP300w (e.g., 1.4 mg/kg, twice daily).
- Monitoring: Tumor growth is monitored over time.

## **Synthesis**



The synthesis of **iP300w** is a multi-step process. A representative synthetic pathway involves the following key steps:

- Formation of a hydantoin ring via the Bucherer-Bergs reaction.
- Oxidative cyclization to form the spirocyclic core.
- Bromoacetylation.
- Cyclization to form the imidazolidinedione.
- Suzuki coupling to introduce the pyrazole moiety.
- Reduction of a ketone.
- Fluorination using DAST (diethylaminosulfur trifluoride).

### **Conclusion and Future Directions**

**iP300w** has emerged as a powerful and selective chemical probe for studying the biological roles of p300 and CBP. Its ability to potently inhibit the histone acetyltransferase activity of these enzymes has demonstrated significant therapeutic potential in preclinical models of FSHD and CIC-DUX4 sarcoma. The development of **iP300w**-based degraders, such as BT-O2C, represents a promising future direction, aiming to achieve enhanced selectivity and a more rapid onset of p300 degradation. Further investigation into the pharmacology, toxicology, and clinical efficacy of **iP300w** and its derivatives is warranted to translate these promising preclinical findings into novel therapeutic strategies for patients.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death - PMC [pmc.ncbi.nlm.nih.gov]



- 2. iP300w | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 3. iP300w | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to iP300w: A Novel p300/CBP Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028336#chemical-structure-and-properties-of-ip300w]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com